N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide group attached to a 2,3-dimethylphenyl ring and a 2-methylpropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide under basic conditions.
Introduction of the 2-Methylpropanamido Group: The 2-methylpropanamido group can be introduced by reacting the intermediate product with 2-methylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines with reduced amide groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-2-METHYLPROPANAMIDE: Similar structure but lacks the benzamide group.
N-(2,3-DIMETHYLPHENYL)-4-AMINOBENZAMIDE: Similar structure but lacks the 2-methylpropanamido group.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of both the benzamide and 2-methylpropanamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-10-8-15(9-11-16)19(23)21-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOZSNDLKEEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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